molecular formula C14H17BBrNO2 B1381825 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester CAS No. 1030832-26-8

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester

Cat. No.: B1381825
CAS No.: 1030832-26-8
M. Wt: 322.01 g/mol
InChI Key: LHTGMALCZBIYGJ-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester is a complex organic compound that features a bromomethyl group, a benzonitrile moiety, and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Scientific Research Applications

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.

    Medicine: May be explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and structural properties.

Mechanism of Action

Target of Action

The primary targets of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester, also known as 3-(Bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, are organic compounds involved in carbon-carbon bond formation reactions . These reactions are crucial in organic synthesis, particularly in the Suzuki–Miyaura coupling .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the boronic ester transfers its attached organic group to a metal, such as palladium . This reaction is part of the Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling, in which this compound plays a key role, is a biochemical pathway that leads to the formation of carbon-carbon bonds . This pathway involves the oxidative addition of an organic group to palladium, followed by transmetalation from boron to palladium, and finally reductive elimination to form the carbon-carbon bond .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the rate of hydrolysis of boronic esters is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific conditions of its environment .

Safety and Hazards

The compound is combustible and can cause skin and eye irritation . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If skin or eye irritation occurs, medical advice should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester typically involves multiple steps:

    Formation of the benzonitrile core: This can be achieved through various methods, including the Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.

    Introduction of the bromomethyl group: This step often involves bromination of a methyl group attached to the aromatic ring, using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the dioxaborolane ring: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester can undergo various types of chemical reactions:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling reactions: The dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.

    Coupling products: Biaryl compounds or other complex organic molecules.

    Reduction products: Primary amines or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Bromomethyl)benzonitrile: Lacks the dioxaborolane ring, limiting its use in coupling reactions.

    4-(Bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Positional isomer with potentially different reactivity and properties.

Uniqueness

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester is unique due to the presence of both a bromomethyl group and a dioxaborolane ring, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTGMALCZBIYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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